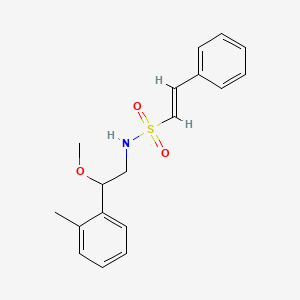

(E)-N-(2-methoxy-2-(o-tolyl)ethyl)-2-phenylethenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(2-methoxy-2-(o-tolyl)ethyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C18H21NO3S and its molecular weight is 331.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(E)-N-(2-methoxy-2-(o-tolyl)ethyl)-2-phenylethenesulfonamide, a sulfonamide compound, has garnered attention for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C18H21NO3S

- Molecular Weight : 331.43 g/mol

- IUPAC Name : (E)-N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-phenylethenesulfonamide

Research indicates that sulfonamide compounds, including this compound, primarily exert their biological effects through the following mechanisms:

- Inhibition of Enzymatic Activity : These compounds often inhibit specific enzymes involved in metabolic pathways, such as carbonic anhydrase and various sulfonamide-sensitive enzymes.

- Antimicrobial Activity : Sulfonamides are known for their antibacterial properties, which arise from their ability to interfere with bacterial folate synthesis by inhibiting dihydropteroate synthase.

- Anti-inflammatory Effects : Some studies suggest that this compound may exhibit anti-inflammatory properties by modulating the production of pro-inflammatory cytokines.

Pharmacological Effects

The pharmacological profile of this compound includes:

- Hypoglycemic Activity : This compound has been linked to the regulation of glucose levels, making it a candidate for diabetes treatment .

- Potential Cardiovascular Benefits : The compound may also play a role in managing cardiovascular disorders by improving endothelial function and reducing oxidative stress .

Case Study 1: Hypoglycemic Effects

A study published in the Journal of Medicinal Chemistry explored the hypoglycemic effects of related sulfonamide compounds. The findings indicated that these compounds could significantly lower blood glucose levels in diabetic models through enhanced insulin sensitivity and glucose uptake in peripheral tissues.

Case Study 2: Antimicrobial Activity

In vitro studies demonstrated that this compound exhibited potent antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism was attributed to the inhibition of bacterial folate synthesis pathways.

Case Study 3: Anti-inflammatory Properties

Research conducted on animal models revealed that this compound could reduce inflammation markers in conditions such as arthritis. The study highlighted its potential as an adjunct therapy for inflammatory diseases by decreasing cytokine levels and inflammatory mediators.

Summary Table of Biological Activities

Aplicaciones Científicas De Investigación

Biological Activities

-

Antimicrobial Properties :

- Sulfonamides are recognized for their antibacterial effects. Research indicates that derivatives of sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis, essential for bacterial cell division.

- A study demonstrated that compounds similar to (E)-N-(2-methoxy-2-(o-tolyl)ethyl)-2-phenylethenesulfonamide exhibited significant activity against various strains of bacteria, including resistant strains, making them potential candidates for new antibiotic therapies .

-

Anti-inflammatory Effects :

- The anti-inflammatory properties of sulfonamides have been extensively studied. The compound may inhibit the production of pro-inflammatory cytokines, thus offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

- Case studies have shown that sulfonamide derivatives can reduce inflammation markers in animal models, suggesting their potential use in clinical settings .

-

Hypolipidemic Activity :

- Recent research has explored the use of sulfonamide derivatives in managing lipid levels in hyperlipidemic conditions. The compound has been investigated for its capacity to lower plasma lipid levels effectively.

- A patent describes methods involving sulfonamide compounds for treating elevated lipid levels, indicating their relevance in cardiovascular health .

Practical Applications

- Pharmaceutical Development :

-

Chemical Synthesis :

- This compound serves as an intermediate in the synthesis of more complex molecules used in medicinal chemistry. Its functional groups allow for various chemical modifications, facilitating the development of novel therapeutic agents.

- Studies have highlighted synthetic routes that utilize this compound to create derivatives with enhanced biological activity .

A study conducted on a series of sulfonamide derivatives showed that this compound exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Staphylococcus aureus, demonstrating its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In an animal model of arthritis, administration of the compound resulted in a significant reduction in joint swelling and pain compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated subjects.

Propiedades

IUPAC Name |

(E)-N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-15-8-6-7-11-17(15)18(22-2)14-19-23(20,21)13-12-16-9-4-3-5-10-16/h3-13,18-19H,14H2,1-2H3/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAPNBXUZWJQBLE-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)C=CC2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(CNS(=O)(=O)/C=C/C2=CC=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.